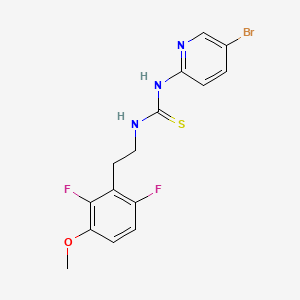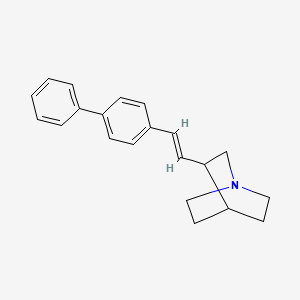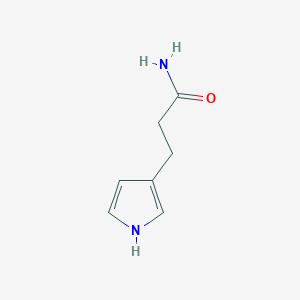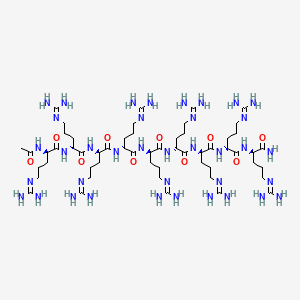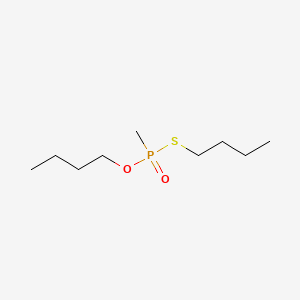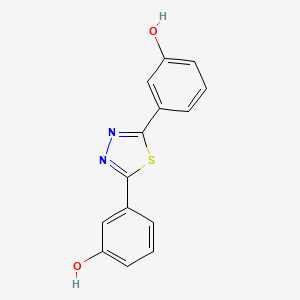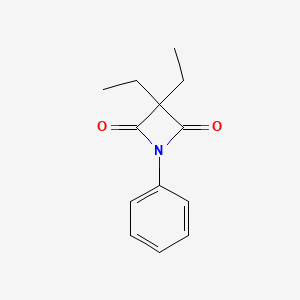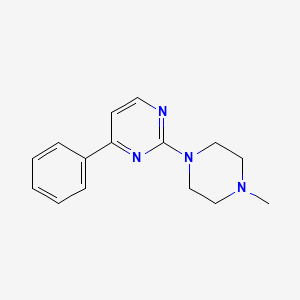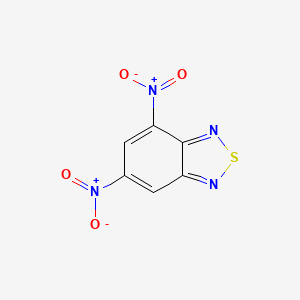
6-Nitro-2-(4-nitro-phenyl)-chromen-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one typically involves the nitration of chromen-4-one derivatives. One common method is the reaction of 4-hydroxycoumarin with nitric acid in the presence of sulfuric acid, which introduces nitro groups at specific positions on the chromen-4-one ring . The reaction conditions, such as temperature and concentration of reagents, are carefully controlled to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters and efficient production of the compound. The use of advanced purification techniques, such as recrystallization and chromatography, ensures the high purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions
6-Nitro-2-(4-nitro-phenyl)-chromen-4-one undergoes various chemical reactions, including:
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Potassium permanganate, sulfuric acid.
Substitution: Sodium hydroxide, ethanol.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Quinone derivatives.
Substitution: Various substituted chromen-4-one derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a precursor for the synthesis of other complex organic molecules.
Biology: Investigated for its antimicrobial and antioxidant properties.
Medicine: Explored for its potential anticancer and anti-inflammatory activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of 6-Nitro-2-(4-nitro-phenyl)-chromen-4-one involves its interaction with specific molecular targets and pathways. The nitro groups on the compound can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which may contribute to the compound’s antimicrobial and anticancer activities . Additionally, the compound can interact with enzymes and proteins, modulating their activity and affecting various cellular processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-Methyl-6-nitro-2-oxo-2H-chromen-7-yl: Similar structure with a methyl group at the 4-position.
6-Nitro-2-(4-fluorophenyl)-chromen-4-one: Contains a fluorine atom instead of a nitro group at the 4-position.
3-(2-Aryl-6-nitro-1H-indol-3-yl)quinoline-2,4(1H,3H)-diones: Contains an indole moiety instead of a chromen-4-one ring.
Uniqueness
6-Nitro-2-(4-nitro-phenyl)-chromen-4-one is unique due to the presence of two nitro groups, which significantly enhance its chemical reactivity and potential biological activities. The compound’s ability to undergo various chemical reactions and its diverse applications in scientific research make it a valuable compound for further exploration .
Eigenschaften
CAS-Nummer |
158555-11-4 |
|---|---|
Molekularformel |
C15H8N2O6 |
Molekulargewicht |
312.23 g/mol |
IUPAC-Name |
6-nitro-2-(4-nitrophenyl)chromen-4-one |
InChI |
InChI=1S/C15H8N2O6/c18-13-8-15(9-1-3-10(4-2-9)16(19)20)23-14-6-5-11(17(21)22)7-12(13)14/h1-8H |
InChI-Schlüssel |
FPLQIUAPEQSTCP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C=CC(=C3)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




